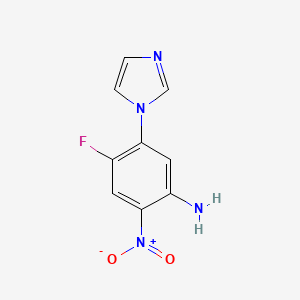![molecular formula C22H22N2O4 B2584802 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N'-(1-phenylethyl)ethanediamide CAS No. 2097862-74-1](/img/structure/B2584802.png)
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N'-(1-phenylethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N’-(1-phenylethyl)ethanediamide is a complex organic compound that features a furan ring, a phenyl group, and an ethanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N’-(1-phenylethyl)ethanediamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl phenyl intermediate, which is then reacted with a hydroxyethyl group under controlled conditions. The final step involves the coupling of this intermediate with ethanediamide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N’-(1-phenylethyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N’-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets. The furan ring and phenyl group may interact with enzymes or receptors, modulating their activity. The hydroxyethyl and ethanediamide groups may also play a role in the compound’s overall bioactivity by influencing its solubility and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide: A related compound with a similar furan and phenyl structure but different functional groups.
Furanylfentanyl: Another compound featuring a furan ring, known for its potent opioid activity.
Uniqueness
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N’-(1-phenylethyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-15(16-6-3-2-4-7-16)24-22(27)21(26)23-14-19(25)17-9-11-18(12-10-17)20-8-5-13-28-20/h2-13,15,19,25H,14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWXFNGLTDYWPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
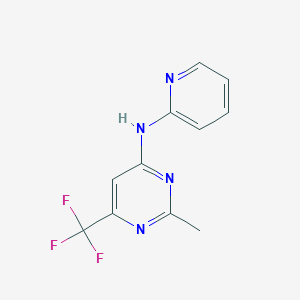
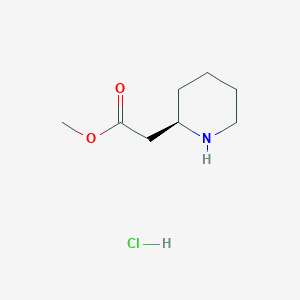
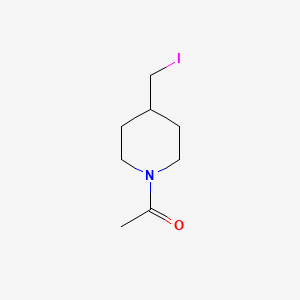
![N-[2-hydroxy-3-(2,4,6-trimethylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2584726.png)
![N-[(4-methoxyphenyl)methyl]-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2584728.png)
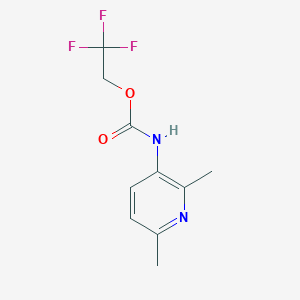

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2584731.png)
![3-benzyl-6-[(E)-2-(2-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2584732.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B2584733.png)
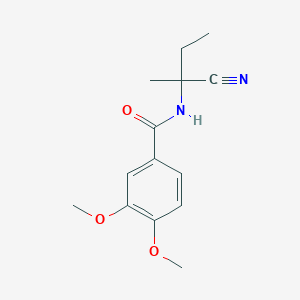
![(E)-N-[2-Fluoro-4-(1H-1,2,4-triazol-5-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2584739.png)
